5-chloroquinoline-8-sulfonyl Chloride
CAS No.: 21121-54-0
VCID: VC0015855
Molecular Formula: C9H5Cl2NO2S
Molecular Weight: 262.11 g/mol
* For research use only. Not for human or veterinary use.

Description | 5-chloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of approximately 262.11 g/mol. This compound features a chloro group at the 5-position and a sulfonyl chloride group at the 8-position of the quinoline ring structure. It is typically encountered as a white to light yellow solid that is soluble in organic solvents, making it useful in various chemical applications. The compound is primarily recognized for its role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactivity as a sulfonyl chloride, which can facilitate the introduction of sulfonyl groups into other molecules. The synthesis of 5-chloroquinoline-8-sulfonyl chloride can be achieved through several methods, often involving the chlorination of quinoline derivatives followed by sulfonation reactions. Its biological activity has been explored in various contexts, indicating potential uses in medicinal chemistry. Similar compounds include quinoline-8-sulfonyl chloride, which lacks the chlorine substituent at position 5 and is often used in dye synthesis, and 6-chloroquinoline-4-sulfonic acid, which features a sulfonic acid group instead of a sulfonyl chloride. These related compounds share the quinoline backbone but exhibit different chemical reactivities and biological activities due to their distinct functional groups. For further details on its properties and applications, resources such as PubChem provide comprehensive information on this compound . |
---|---|
CAS No. | 21121-54-0 |
Product Name | 5-chloroquinoline-8-sulfonyl Chloride |
Molecular Formula | C9H5Cl2NO2S |
Molecular Weight | 262.11 g/mol |
IUPAC Name | 5-chloroquinoline-8-sulfonyl chloride |
Standard InChI | InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H |
Standard InChIKey | AGMXPLMVUMLWLA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl |
Synonyms | 5-Chloro-8-quinolinesulfonyl Chloride; |
PubChem Compound | 4206949 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume